This compound is derived from the natural steroid hormone, 21-hydroxypregn-4-ene-3,20-dione, which serves as a precursor in the biosynthesis of corticosteroids. The addition of the phenylpropionate moiety enhances its pharmacological properties, making it more suitable for therapeutic applications .
The synthesis of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) typically involves several key steps:
Technical parameters such as temperature and reaction time will vary depending on the specific methodology employed but are generally optimized to maximize yield while minimizing side reactions .
The molecular structure of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) features a steroid backbone characteristic of corticosteroids. Key structural features include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its interactions with biological targets .
Chemical reactions involving 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) primarily include:
These reactions are important for understanding the compound's stability and reactivity under physiological conditions .
The mechanism of action for corticosteroids like 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) involves:
Quantitative data on receptor affinity and downstream effects can be obtained through various pharmacological assays .
The physical and chemical properties of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) include:
Property | Value |
---|---|
Molecular Weight | |
Melting Point | Approximately 150°C |
Solubility | Soluble in organic solvents |
Stability | Stable under dry conditions |
These properties are critical for determining formulation strategies for pharmaceutical applications .
The primary applications of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) include:
The pharmacological relevance of steroidal compounds is intrinsically linked to their conserved tetracyclic cyclopentanoperhydrophenanthrene ring system. This structure comprises three cyclohexane rings (designated A, B, and C) and one cyclopentane ring (D), forming a rigid, stereochemically defined scaffold essential for biological activity [9]. 21-Hydroxypregn-4-ene-3,20-dione (also known as 21-hydroxyprogesterone) belongs to the pregnane (C21) steroid class, characterized by a two-carbon side chain at position 17 (C20 and C21) and ketone functionalities at C3 and C20 [8] [9]. This molecular framework serves as a pivotal biosynthetic intermediate for endogenous corticosteroids like cortisol and aldosterone, underscoring its inherent biorecognition by metabolic and regulatory proteins [9].
Table 1: Fundamental Structural Features of Key Steroid Backbones Relevant to 21-Hydroxypregn-4-ene-3,20-dione Derivatives
Parent Hydrocarbon | Carbon Atoms | Key Structural Features | Pharmacological Significance |
---|---|---|---|
Pregnane | 21 | 17β-Side chain (C20-C21); 3,20-diketo Δ⁴ structure in progesterone derivatives | Precursor to corticosteroids, mineralocorticoids, progestins; Enables functionalization at C11, C17, C21 |
Androstane | 19 | 17β-Hydroxyl (testosterone backbone); No C17 side chain | Androgen backbone; Modified for anabolic effects |
Estrane | 18 | Aromatic A-ring; 17β-Hydroxyl | Estrogen backbone; Limited sites for esterification |
Cholane | 24 | C17 aliphatic side chain with carboxylic acid | Bile acid backbone; Modifications alter amphiphilicity |
The unmodified 21-hydroxyprogesterone backbone exhibits specific physicochemical properties: moderate lipophilicity due to the unsaturated Δ⁴-3-keto moiety in ring A, and polarity contributed by the C21 hydroxyl group. This hydroxyl group represents a primary site for chemical derivatization, allowing modulation of the molecule's biodistribution, receptor affinity, and metabolic stability without altering the core pharmacophore responsible for binding steroidogenic enzymes or receptors [9]. The planar α,β-unsaturated enone system in ring A facilitates electronic delocalization, influencing binding interactions and stability, while the methyl groups at C18 and C19 contribute to steric bulk, defining the topography of the β-face of the molecule critical for receptor docking [9]. The inherent reactivity and stereochemistry of the C21 hydroxyl position (typically β-oriented in natural steroids) provides a synthetic handle for creating prodrugs or enhancing lipophilicity via ester conjugation, as exemplified in 21-(3-phenylpropionate) derivatives [9].
Esterification of the C21 hydroxyl group in 21-hydroxypregn-4-ene-3,20-dione represents a fundamental chemical strategy to enhance drug-like properties. Conjugation with 3-phenylpropionic acid (hydrocinnamic acid) generates the specific derivative 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) (CAS 14007-50-2, Molecular Formula: C₃₀H₃₈O₄, Molecular Weight: 462.62 g/mol) . This modification profoundly alters the parent molecule's physicochemical profile and pharmacological behavior through several interconnected mechanisms:
Lipophilicity Enhancement: The 3-phenylpropionate moiety significantly increases the overall lipophilicity of the steroid conjugate compared to the parent alcohol. The aromatic phenyl ring and the aliphatic propionate linker create a large hydrophobic domain. This enhanced lipophilicity promotes passive diffusion through biological membranes, potentially improving absorption and tissue penetration [10]. It also favors partitioning into lipid bilayers and cellular compartments, influencing subcellular targeting and residence time.
Metabolic Stability Modulation: Esterification protects the C21 hydroxyl group from rapid phase I oxidative metabolism (e.g., dehydrogenation to the corresponding ketone) and phase II conjugative metabolism (e.g., glucuronidation or sulfation). While the ester bond itself is susceptible to enzymatic hydrolysis by carboxylesterases, the steric bulk and hydrophobicity introduced by the 3-phenylpropionate group can impede access by hydrolytic enzymes. This can prolong the half-life of the active steroid moiety, effectively acting as a prodrug that releases 21-hydroxyprogesterone gradually in vivo [6] [10]. The phenyl group may also influence susceptibility to oxidative metabolism elsewhere in the steroid nucleus.
Receptor Interaction and Specificity: While the core pregnane structure dictates primary receptor recognition (e.g., potential interactions with progesterone receptors or enzymes in corticosteroid biosynthesis), the C21 ester substituent can sterically and electronically influence binding affinity and efficacy. The bulky phenylpropionate group may hinder interactions requiring access to the C20-C21 region, potentially reducing binding to some receptors. Conversely, it could promote interactions with alternative binding pockets or allosteric sites, potentially altering receptor selectivity or functional activity (agonist vs. antagonist) [6]. The phenyl ring offers potential for π-π stacking interactions or hydrophobic contacts within receptor binding domains not accessible to the unmodified hydroxysteroid.
Table 2: Impact of 3-Phenylpropionate Esterification on Key Properties of 21-Hydroxypregn-4-ene-3,20-dione
Property | 21-Hydroxypregn-4-ene-3,20-dione (Parent) | 21-(3-Phenylpropionate) Ester | Functional Consequence |
---|---|---|---|
Molecular Weight (g/mol) | 330.46 | 462.62 | Increased size and mass |
Calculated Log P (Estimate) | Moderate (~2-3) | High (>5) | Enhanced membrane permeability; Altered distribution; Increased plasma protein binding |
Hydrogen Bond Donor Capacity | 1 (C21-OH) | 0 | Reduced polarity; Reduced aqueous solubility |
Metabolic Lability (C21 position) | High (Oxidation/Conjugation) | Protected (Hydrolysis-dependent release) | Prodrug behavior; Potential for sustained release; Altered metabolic pathway dominance |
Steric Environment near C17-C20-C21 | Minimal bulk | Significant bulk from phenylpropionate | Potential modulation of receptor/enzyme binding near C20 carbonyl and C21; Altered substrate specificity for metabolizing enzymes |
The 3-phenylpropionate group itself possesses inherent chemical characteristics. The phenyl ring provides a hydrophobic anchor, while the carbonyl group of the ester is a weak hydrogen bond acceptor. The three-methylene spacer (-CH₂-CH₂-CH₂-) between the carbonyl and the phenyl ring provides conformational flexibility, allowing the aromatic ring to adopt various orientations relative to the rigid steroid core. This flexibility can optimize hydrophobic interactions with biological targets or membranes [10]. The choice of phenylpropionate over simpler esters (e.g., acetate) or more complex aromatic acids reflects a balance between achieving significant lipophilicity enhancement, providing metabolic resistance sufficient for sustained activity, and maintaining synthetic feasibility [10].
The design rationale for conjugating 3-phenylpropionic acid specifically aligns with broader trends in medicinal chemistry where lipophilic esterification of steroids aims to improve pharmacokinetics and enable novel delivery strategies (e.g., depot formulations, transdermal delivery, nanoparticle encapsulation) without fundamentally redesigning the bioactive core [6] [10]. Research into steroidal conjugates, including hybrids with fatty acids, bile acids, or other pharmacophores, continues to be a vibrant field, driven by the quest to optimize the therapeutic potential of this privileged natural product scaffold [6] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1